ACE Inhibition: Diketopiperazine vs. Asp-Phe Metabolite
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid (DKP) is a weak inhibitor of rabbit lung angiotensin-converting enzyme (ACE) with a Ki greater than 1 mM, whereas its metabolic precursor L-aspartyl-L-phenylalanine (Asp-Phe, Aspartame Impurity B) exhibits a Ki of 11 ± 2 μM under identical assay conditions [1]. The parent compound aspartame itself also displays a Ki > 1 mM [1]. The approximately 90-fold difference in inhibitory potency between the DKP and Asp-Phe indicates that cyclization to the diketopiperazine markedly attenuates ACE binding affinity.
| Evidence Dimension | ACE inhibition Ki (rabbit lung enzyme) |
|---|---|
| Target Compound Data | > 1 mM |
| Comparator Or Baseline | L-aspartyl-L-phenylalanine: Ki = 11 ± 2 μM; Aspartame: Ki > 1 mM |
| Quantified Difference | DKP Ki > 90-fold higher than Asp-Phe (calculated from Ki >1000 μM vs 11 μM) |
| Conditions | Purified angiotensin-converting enzyme from rabbit lungs; in vitro enzyme inhibition assay |
Why This Matters
This quantitative divergence in target engagement is critical for researchers investigating aspartame metabolite pharmacology or developing ACE inhibitor SAR studies, where compound-specific reference standards are essential for accurate data interpretation.
- [1] Grobelny D, et al. A metabolite of aspartame inhibits angiotensin converting enzyme. Biochem Biophys Res Commun. 1985 Apr 30;128(2):960-4. View Source
